molecular formula C9H8N2O2 B10981572 (5-methylfuran-2-yl)(1H-pyrazol-1-yl)methanone

(5-methylfuran-2-yl)(1H-pyrazol-1-yl)methanone

Cat. No.: B10981572
M. Wt: 176.17 g/mol
InChI Key: GKJHERATLZFAMU-UHFFFAOYSA-N
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Description

(5-METHYL-2-FURYL)(1H-PYRAZOL-1-YL)METHANONE is a heterocyclic compound that combines a furan ring and a pyrazole ring. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of both furan and pyrazole moieties in its structure imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-METHYL-2-FURYL)(1H-PYRAZOL-1-YL)METHANONE typically involves the condensation of 5-methyl-2-furaldehyde with 1H-pyrazole-1-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions. The reaction mixture is then neutralized and purified through recrystallization or column chromatography.

Industrial Production Methods: On an industrial scale, the production of (5-METHYL-2-FURYL)(1H-PYRAZOL-1-YL)METHANONE may involve continuous flow synthesis techniques to enhance yield and purity. Catalysts such as Lewis acids can be employed to facilitate the reaction, and advanced purification methods like high-performance liquid chromatography (HPLC) are used to ensure the compound’s quality.

Types of Reactions:

    Oxidation: The furan ring in (5-METHYL-2-FURYL)(1H-PYRAZOL-1-YL)METHANONE can undergo oxidation reactions to form furanones or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield corresponding alcohols or other reduced forms.

    Substitution: Electrophilic substitution reactions can occur on the furan ring, particularly at the 2-position, using reagents such as halogens or nitrating agents.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst like iron (Fe).

Major Products:

    Oxidation: Furanones, carboxylic acids.

    Reduction: Alcohols, alkanes.

    Substitution: Halogenated furans, nitrofurans.

Scientific Research Applications

Chemistry: (5-METHYL-2-FURYL)(1H-PYRAZOL-1-YL)METHANONE is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in heterocyclic chemistry.

Biology and Medicine: The compound exhibits potential biological activities

Properties

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

(5-methylfuran-2-yl)-pyrazol-1-ylmethanone

InChI

InChI=1S/C9H8N2O2/c1-7-3-4-8(13-7)9(12)11-6-2-5-10-11/h2-6H,1H3

InChI Key

GKJHERATLZFAMU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(=O)N2C=CC=N2

Origin of Product

United States

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